molecular formula C15H26O B1239774 (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

Cat. No. B1239774
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol is a natural product found in Artemisia adamsii, Pteronia incana, and other organisms with data available.

Scientific Research Applications

Synthesis Techniques

  • Ultrasonic Wave Synthesis : The synthesis of monocyclic norsesquiterpenes, which are structurally similar to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol, using ultrasonic waves has been demonstrated (Trehan et al., 1994).

  • Study of Cations in Related Structures : Investigations into the generation and behavior of cations derived from similar structures have provided insights into the chemical behavior of these compounds (Brown et al., 1978).

  • Regio- and Stereospecific Synthesis : A study focused on the regio- and stereospecific synthesis of substituted cyclohexenediols, showcasing the versatility of compounds related to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol (Arjona et al., 1990).

Chemical Behavior and Applications

  • Cycloisomerization Reactions : Research into the cycloisomerization reactions of related compounds has shed light on potential pathways and mechanisms relevant to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol (Lee et al., 2009).

  • Alicyclic Polymers for Photoresist Applications : The synthesis and characterization of alicyclic polymers, using building blocks similar to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol, have been explored for their potential in photoresist materials (Okoroanyanwu et al., 1998).

  • Thermal Reactions and Ring Inversion : A study examining the thermal reactions and potential ring inversion in structurally related compounds provides insights into their stability and reactivity under different conditions (Baldwin & Leber, 2001).

  • Palladium(II) Catalysts in Polymerization : The role of palladium(II) catalysts in the polymerization of norbornene derivatives, which are related to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol, has been investigated, revealing potential applications in creating functional polymers (Reinmuth et al., 1996).

  • Antioxidant Activity : An exploratory study on the peroxyl-radical-scavenging activity of compounds structurally similar to (2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol, highlights their potential antioxidant properties (Stobiecka et al., 2016).

properties

Product Name

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1

InChI Key

RGZSQWQPBWRIAQ-LOACHALJSA-N

Isomeric SMILES

CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

synonyms

(+)-4-epi-alpha-bisabolol
bisabolol
bisabolol, (+)-isomer
bisabolol, (-)-isomer
levomenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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